5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrolone derivative with a complex heterocyclic structure. Key features include:
- Furan-2-carbonyl moiety at position 4, contributing aromatic and electron-rich characteristics.
- Tetrahydrofuran-2-ylmethyl substituent at position 1, enhancing solubility due to its cyclic ether structure.
- Hydroxyl group at position 3, enabling hydrogen bonding interactions critical for biological targeting.
The structural complexity of this molecule positions it as a candidate for pharmacological applications, particularly in modulating enzyme or receptor activity .
Properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18ClNO5/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2 |
InChI Key |
XGPXKLAAAKMNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. Its unique structure positions it as a candidate for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of its biological activity based on available research findings.
- Molecular Formula : C20H18ClNO5
- Molecular Weight : 387.81 g/mol
- CAS Number : 618072-37-0
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:
Antitumor Activity
Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the 4-chlorophenyl group enhances its anticancer properties by facilitating interactions with cellular targets involved in apoptosis and cell cycle regulation.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.61 ± 0.92 | Induction of apoptosis |
| Compound B | A549 (Lung) | 2.98 ± 1.10 | Inhibition of cell proliferation |
| 5-(4-Chlorophenyl)... | HeLa (Cervical) | 1.98 ± 0.75 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for tumor growth.
- Cell Cycle Modulation : It induces cell cycle arrest in various cancer cell lines, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers and a decrease in cell viability. The results indicated that at concentrations above 1 µM, significant cytotoxic effects were observed.
Study Findings:
- Cell Viability Assay : A reduction in viability was noted in HeLa cells treated with the compound for 24 hours.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences among similar pyrrolone derivatives:
Key Observations :
- R1 Substituents : Cyclic ethers (e.g., tetrahydrofuran-2-ylmethyl) improve solubility compared to linear ethers (e.g., 2-methoxyethyl) or aromatic groups (e.g., pyridin-3-ylmethyl) .
- R4 Substituents : Furan-2-carbonyl (electron-rich) vs. thiophene-2-carbonyl (sulfur-enhanced π-stacking) vs. chlorobenzoyl (electron-deficient) modulate electronic interactions with targets .
- R5 Substituents : 4-Chlorophenyl (moderate EWG) vs. 4-nitrophenyl (strong EWG) influence reactivity and binding affinity .
Physicochemical Properties
- Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound enhances water solubility compared to analogs with hydrophobic R1 groups (e.g., thiadiazol-2-yl or pyridin-3-ylmethyl) .
- Lipophilicity : Fluorinated or methylated R4/R5 groups (e.g., 3-fluoro-4-methylbenzoyl in Ev. 18) increase logP values, favoring membrane permeability .
- Stability : Hydroxyl groups at position 3 may confer susceptibility to oxidation, whereas electron-withdrawing R5 groups (e.g., nitro) could enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
